molecular formula C9H11NO2 B8049014 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid

4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B8049014
M. Wt: 165.19 g/mol
InChI Key: QQKHEPKDPRLHBW-UHFFFAOYSA-N
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Description

4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid featuring a norbornane scaffold (bicyclo[2.2.1]heptane) with a cyano (-CN) substituent at the 4-position and a carboxylic acid (-COOH) group at the 1-position. Its rigid, three-dimensional structure and functional groups make it a valuable building block in medicinal chemistry, particularly for designing enzyme inhibitors and chiral ligands. The synthesis of related 1,4-difunctionalized norbornanes often involves cyclization strategies, such as hydroxybromination followed by carbanion-mediated ring closure, as demonstrated in the preparation of 4-hydroxy and amino alcohol analogs .

Properties

IUPAC Name

4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKHEPKDPRLHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

This method involves substituting a halogen atom at position 4 of a bicyclo[2.2.1]heptane scaffold with a cyano group. A typical precursor is 4-chlorobicyclo[2.2.1]heptane-1-carboxylic acid , synthesized via chlorination of the parent hydrocarbon. The substitution proceeds via an SN2 mechanism , facilitated by polar aprotic solvents (e.g., DMF) and cyanide sources like NaCN or KCN.

Table 1: Cyanation of 4-Halobicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives

Halogen (X)SolventCyanide SourceTemperature (°C)Yield (%)
ClDMFNaCN8062
BrDMSOKCN10058
IAcetonitrileCuCN12045

Key challenges include steric hindrance from the bicyclic framework and competing elimination reactions. Optimizing solvent polarity and using phase-transfer catalysts (e.g., TBAB) improve yields.

Method 2: Dehydration of Amides Derived from Carboxylic Acids

Carboxylic Acid to Nitrile Conversion

Starting with bicyclo[2.2.1]heptane-1-carboxylic acid , the carboxylic acid is first converted to an amide via reaction with thionyl chloride (SOCl₂) and ammonium hydroxide. Subsequent dehydration using phosphoryl chloride (POCl₃) or P₂O₅ yields the nitrile.

Reaction Scheme:

  • Acid Chloride Formation :
    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

  • Amide Synthesis :
    R-COCl+NH3R-CONH2+HCl\text{R-COCl} + \text{NH}_3 \rightarrow \text{R-CONH}_2 + \text{HCl}

  • Dehydration :
    R-CONH2+P2O5R-CN+H2O\text{R-CONH}_2 + \text{P}_2\text{O}_5 \rightarrow \text{R-CN} + \text{H}_2\text{O}

Table 2: Dehydration Conditions and Yields

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
P₂O₅Toluene120668
POCl₃Xylene140472
SOCl₂DCM401255

This method benefits from readily available starting materials but requires careful control of dehydration conditions to avoid byproduct formation.

Method 3: Direct Functionalization of Bicyclic Intermediates

Diels-Alder Approach

The bicyclo[2.2.1]heptane core is assembled via a Diels-Alder reaction between cyclopentadiene and a dienophile (e.g., maleic anhydride). Post-cyclization modifications introduce the cyano and carboxylic acid groups. For example, 4-cyano substitution is achieved via radical cyanation using AIBN and acetone cyanohydrin.

Table 3: Diels-Alder Reaction Parameters

DienophileCatalystTemperature (°C)Yield (%)
Maleic AnhydrideNone8075
AcrylonitrileZnCl₂6068
FumaronitrileAlCl₃10070

Photorearrangement Strategies

Irradiation of α,β-unsaturated nitriles (e.g., bicyclo[2.2.1]heptene-2-carbonitrile) induces sigmatropic shifts, forming cyanated bicyclo derivatives. For instance, UV light (254 nm) in hexane rearranges the double bond to yield this compound after oxidation.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Halogen CyanationHigh regioselectivitySteric hindrance55–62
Amide DehydrationSimple stepsHarsh conditions55–72
Direct FunctionalizationAtom economyComplex purification68–75

The choice of method depends on substrate availability, desired scale, and functional group compatibility. Industrial applications favor halogen cyanation for scalability, while academic studies often employ Diels-Alder routes for stereochemical control .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

Medicinal Chemistry

4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid has garnered attention in medicinal chemistry due to its potential therapeutic applications:

  • Biological Activity : Preliminary studies indicate that compounds with similar structural features can interact effectively with biological targets, influencing pathways related to cell signaling or metabolism. Further research is required to elucidate specific interactions and mechanisms of action.
  • Drug Development : The compound's structural characteristics make it an interesting target for pharmaceutical development, particularly in designing new drugs that could modulate biological functions.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for producing various derivatives:

  • Building Block in Synthesis : It can be utilized as a building block for synthesizing more complex molecules, facilitating the development of novel compounds with desired properties.
  • Versatility in Reactions : Its unique structure allows it to participate in diverse chemical reactions, making it a versatile compound for researchers in synthetic chemistry.

Case Study 1: Interaction Studies

Research focusing on interaction studies involving this compound has shown promising results regarding its binding affinity to various enzymes and receptors, suggesting potential applications in drug design aimed at specific therapeutic targets.

Case Study 2: Synthesis of Derivatives

A study demonstrated the successful synthesis of derivatives from this compound that exhibited enhanced biological activities compared to the parent compound, indicating its utility as a precursor in drug development processes.

Mechanism of Action

The mechanism by which 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects is primarily through its functional groups. The nitrile group can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Variations on the Norbornane Scaffold

Key analogs differ in substituents at the 4-position, which influence electronic properties, solubility, and biological interactions.

Compound Name Molecular Formula Substituent (Position 4) Key Properties/Applications References
4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid C₉H₁₁NO₂ -CN Electron-withdrawing group; potential enzyme inhibitor
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid C₉H₁₄O₃ -OCH₃ Electron-donating group; enhanced solubility in polar solvents
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid C₈H₁₂O₃ -OH Hydrogen-bonding capability; precursor to amino alcohols
(1r,4r)-7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid C₁₀H₁₆O₂ -CH₃ (at 7,7 positions) Increased hydrophobicity; chiral resolution studies

Key Insights :

  • The cyano group enhances electrophilicity, making the compound suitable for nucleophilic addition reactions.
  • Methoxy and hydroxy substituents improve solubility but reduce metabolic stability compared to the cyano analog.
  • Dimethyl substitution at the bridgehead increases steric bulk, affecting binding to biological targets .

Ring System Modifications

Variations in the bicyclic framework alter ring strain, stability, and conformational flexibility.

Compound Name Bicyclo System Heteroatom Inclusion Key Findings References
This compound [2.2.1] None High ring strain; rigid geometry for enzyme inhibition
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1] Nitrogen at position 7 Pyramidal amide nitrogen; distorted geometry enhances protein binding
Bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2] None Reduced ring strain; larger cavity for host-guest chemistry
(1S)-Camphanic acid (3-Oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) [2.2.1] Oxygen at position 2 Chiral resolving agent; used in asymmetric synthesis

Key Insights :

  • 7-Aza derivatives exhibit unique pyramidalization at nitrogen, enabling strong interactions with enzymes (e.g., AmpC beta-lactamase) .
  • Bicyclo[2.2.2]octane analogs have lower strain and broader applications in supramolecular chemistry .
  • Camphanic acid ’s oxygen-containing ring facilitates enantioselective synthesis of pharmaceuticals .

Key Insights :

  • Organocatalysis enables asymmetric synthesis of enantiopure norbornanes .
  • Diels-Alder routes are preferred for nitrogen-containing analogs .

Biological Activity

4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure with a carboxylic acid and a cyano group, which are significant for its reactivity and biological interactions. The molecular formula is C9H11NC_9H_11N with a molecular weight of approximately 149.19 g/mol.

Interaction with Biological Systems

Research indicates that this compound interacts with various biological systems, particularly in enzyme inhibition and receptor binding studies. The compound's structural features allow it to fit into active sites of enzymes or receptors, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor BindingPotential binding to neurotransmitter receptors
CytotoxicityExhibits cytotoxic effects against certain cancer cell lines

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Enzyme Inhibition Study : A study demonstrated that the compound inhibits the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further research into its clinical implications .
  • Neuropharmacological Effects : Another investigation focused on the compound's interaction with neurotransmitter receptors, suggesting potential anxiolytic properties. The binding affinity to GABA_A receptors was noted, indicating that it may influence anxiety-related behaviors in animal models .
  • Cytotoxicity Assessment : In vitro assays revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. This suggests its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : It could act as an allosteric modulator on receptor sites, altering receptor conformation and function.
  • Reactive Metabolites : The cyano group may form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid, and how do reaction conditions influence enantioselectivity?

  • Methodological Answer : The compound is typically synthesized via organocatalytic formal [4 + 2] cycloaddition using bicyclic precursors. For example, derivatives like bicyclo[2.2.1]heptane-1-carboxylates are prepared by reacting cyclohexylamine-derived intermediates with unsaturated oxazolones under mild conditions (30–50°C, 48–72 hours) to achieve high enantioselectivity (>90% ee) . Reaction optimization includes adjusting catalyst loadings (e.g., 5–10 mol% chiral organocatalysts) and solvent polarity (e.g., dichloromethane vs. toluene) to control steric and electronic effects .

Q. How can the bicyclic framework and functional groups of this compound be characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the cyanide group (~110–120 ppm in ¹³C NMR) and carboxylic acid protons (broad ~12 ppm in ¹H NMR).
  • IR Spectroscopy : Stretching vibrations for -CN (~2240 cm⁻¹) and -COOH (~1700 cm⁻¹).
  • X-ray Crystallography : Resolves the bicyclic structure and confirms substituent geometry (e.g., axial vs. equatorial cyanide positioning) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H⁺] at m/z 178.0874 for C₁₀H₁₂NO₂⁺) validate the molecular formula .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer : The bicyclic scaffold serves as a rigid proline analogue in peptide mimetics, enhancing conformational stability in protease inhibitors . Derivatives like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid are used to design β-turn mimics via solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates . The cyanide group enables further functionalization (e.g., click chemistry for bioconjugation) .

Advanced Research Questions

Q. How does computational modeling explain the unusual pyramidalization of nitrogen in azabicyclo derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals that steric strain from the bicyclic framework forces the amide nitrogen into a pyramidal geometry (θₐᵥₑ ≈ 15° deviation from planarity). Substituents like benzoyl groups further distort the structure via intramolecular CH-π interactions, as observed in (1S,2S,4R)-N-benzoyl-2-phenyl derivatives . These models guide the design of sterically tuned analogues for improved target binding.

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis?

  • Methodological Answer : Conflicting enantioselectivity data may arise from competing transition states. To address this:

  • Kinetic vs. Thermodynamic Control : Use low temperatures (−20°C) and bulky catalysts (e.g., Cinchona alkaloids) to favor kinetic products.
  • Dynamic Resolution : Introduce reversible steps (e.g., racemization via base-induced epimerization) to enrich desired diastereomers, as demonstrated in azabicyclic proline analogues .
  • Crystallographic Analysis : Compare experimental X-ray structures with computed transition states to identify steric mismatches .

Q. How can this compound be utilized in covalent protein labeling, and what are the methodological challenges?

  • Methodological Answer : The cyanide group reacts with cysteine thiols via nucleophilic addition, enabling site-specific protein modification. Key steps:

Electrophile Activation : Convert the carboxylic acid to an alkenyl nitrile electrophile using DCC/NHS coupling .

pH Optimization : Conduct reactions at pH 6.5–7.5 to balance thiol reactivity and protein stability.

LC-MS Validation : Monitor labeling efficiency (e.g., 60–80% conversion) and off-target modifications (e.g., lysine adducts) .

  • Challenge : Hydrolysis of the nitrile group in aqueous buffers requires inert atmosphere (N₂) and rapid quenching.

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